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ATR PARP Key Synergistic Findings &
o o Cancer Model o Reference
Inhibitor Inhibitor Quantitative Data
Berzosertib  Veliparib (+ Advanced Solid  Confirmed Partial Response: 3/41 [1]
Cisplatin) Tumors (Phase  patients (7.3%); Increased RAD51-
| Trial) positive cells in BRCA-wildtype
tumors, indicating induced replication
stress [1].
Ceralasertib  Olaparib Platinum- Median PFS: 4.2 months overall; 8.2 [2]
Resistant months in BRCA1 mutant subgroup;
HGSOC (Phase CA-125 responses: 3/11 evaluable
Il Trial) patients (27%) [2].
Elimusertib  Talazoparib TNBC Cells Synergy: Strong synergistic effect [3]
(HCC1937) (ZIP score > 10) in Talazoparib-
resistant cells; Mechanism:
Downregulation of ATR-Chk1 pathway
and cell cycle checkpoint proteins [3].
Ceralasertib  Olaparib Olaparib- Resensitization: Combined treatment  [4]
Resistant restored olaparib efficacy; Molecular
HGSOC Effects: Downregulated ATR, CHK1,
(Preclinical)
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PARP1, and reversed EMT markers
[4].

Detailed Experimental Protocols

The methodologies from the key studies provide a framework for investigating such combinations.

¢ In Vitro Cell Culture & Viability: Studies often use human cancer cell lines (e.g., HCC1937 TNBC
cells). Cells are treated with inhibitors alone and in combination. Cell viability is then measured using
assays like WST-1 or CCK-8 to determine IC50 values and synergistic scores (e.g., ZIP score) [3].

e Apoptosis and Cell Cycle Analysis: To quantify cell death, researchers use Annexin V staining
analyzed by flow cytometry. Cell cycle analysis is performed using a Muse Cell Analyzer after
staining with a specific kit to determine the distribution of cells in different phases (e.g., G2/M arrest)
[3].

¢ Protein Level Analysis (Western Blot): This technique is critical for understanding mechanism.
Protein lysates from treated cells are analyzed to detect changes in key DNA damage response
(DDR) proteins, such as phospho-Chk1 (S317), yH2AX (marker of DNA damage), ATR, and
PARP1 [3] [4].

¢ In Vivo Preclinical Models: The efficacy of combinations is tested in animal models, such as
olaparib-resistant patient-derived xenograft (PDX) models of high-grade serous ovarian cancer.
Mice are treated with vehicle, single agents, or combinations, and tumor volume is measured over
time to assess growth inhibition [4].

¢ Clinical Trial Design (Phase I/ll): Early-stage clinical trials use designs like the "3 + 3" dose
escalation to determine the Maximum Tolerated Dose (MTD) and Recommended Phase |l Dose
(RP2D). Patients receive the drug combination in set cycles, and primary endpoints include safety,
toxicity, and preliminary efficacy (e.g., Objective Response Rate by RECIST criteria) [1] [2].

Signaling Pathways and Logical Workflow

The following diagram illustrates the core mechanistic rationale behind the ATR and PARP inhibitor synergy,

based on the described research.
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The diagram shows how PARP inhibition prevents the repair of single-strand breaks, leading to more
persistent DNA damage and double-strand breaks during replication. The cancer cell relies on the
ATR/CHKI1 pathway to stabilize these damaged forks and activate cell cycle checkpoints, providing time
for repair. ATR inhibition disrupts this critical backup mechanism, leading to the accumulation of
catastrophic DNA damage and synergistic cell death, especially in cells with underlying HR deficiencies [3]
[5] [4].

Interpretation of Available Evidence
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While direct data for Berzosertib + Olaparib is sparse, the consistent synergy observed across different
ATRIi/PARPi pairs strongly supports the mechanistic rationale. The combination appears promising for
overcoming PARPi resistance and may be effective even in BRCA-wildtype tumors by inducing a "BRCA-

null like" state [1].

A primary challenge is managing overlapping toxicity, particularly hematological toxicities like anemia,
neutropenia, and thrombocytopenia [1] [2]. Optimizing dosing schedules is a key strategy being explored to

widen the therapeutic window.

To find more specific information on the Berzosertib and Olaparib combination, you might try searching
clinical trial registries like ClinicalTrials.gov using the search string "Berzosertib" AND
"Olaparib". This could reveal ongoing or completed trials that have not yet been published in academic

journals.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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